molecular formula C9H9F2N B3415349 (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine CAS No. 1532594-73-2

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine

Cat. No.: B3415349
CAS No.: 1532594-73-2
M. Wt: 169.17 g/mol
InChI Key: QVUBIQNXHRPJKK-HZGVNTEJSA-N
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Description

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with two fluorine atoms attached to the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 1,2-difluorobenzene, which is reacted with 3-chloropropionyl chloride to produce 3-chloro-1-(3’,4’-difluorophenyl)-propan-1-one.

    Formation of Nitro Intermediate: This intermediate is then converted to 1-(3’,4’-difluorophenyl)-3-nitro-propan-1-one using N,N-dimethylformamide, phloroglucinol, and sodium iodide.

    Reduction: The keto group of the intermediate is stereochemically reduced to a hydroxyl group using chiral oxazaborolidine and borane dimethyl sulfide or borane-N,N-diethyl aniline complex in the presence of tetrahydrofuran.

    Cyclopropanation: The resulting (1R)-1-(3’,4’-difluorophenyl)-3-nitro-propan-1-ol is then cyclized to form (1S,2R)-2-(3’,4’-difluorophenyl)-1-nitrocyclopropane using triphenylphosphine and diethylazodicarboxylate in benzene.

    Final Reduction: The nitro group is reduced to an amine group by catalytic hydrogenation with a palladium catalyst and zinc dust.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or zinc dust.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological and cardiovascular diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine: A stereoisomer with different spatial arrangement of atoms.

    (1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine: Similar structure but with chlorine atoms instead of fluorine.

    (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-ol: An alcohol derivative of the compound.

Uniqueness

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development.

Properties

IUPAC Name

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBIQNXHRPJKK-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414348-35-8, 1532594-73-2
Record name 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414348358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Difluorophenyl)cyclopropanamine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532594732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5653G934O3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUC7UBF0ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Reactant of Route 2
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Reactant of Route 3
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Reactant of Route 4
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Reactant of Route 5
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Reactant of Route 6
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine

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